molecular formula C19H28O5 B8143651 3,4,5-Trihydroxycinnamic acid decyl ester

3,4,5-Trihydroxycinnamic acid decyl ester

Cat. No.: B8143651
M. Wt: 336.4 g/mol
InChI Key: OWEKZOWXFBOKOI-ZHACJKMWSA-N
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Description

3,4,5-Trihydroxycinnamic acid decyl ester is a chemical compound known for its ability to inhibit lipid absorption and accumulation. It has shown significant potential in anti-obesity treatments due to its role as a pancreatic lipase inhibitor .

Scientific Research Applications

3,4,5-Trihydroxycinnamic acid decyl ester has been extensively studied for its potential in various fields:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trihydroxycinnamic acid decyl ester typically involves the esterification of 3,4,5-Trihydroxycinnamic acid with decanol. This reaction is often catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, and requires heating to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trihydroxycinnamic acid decyl ester primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

    Esterification: Decanol, sulfuric acid, heat.

    Hydrolysis: Water, acidic or basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

Major Products

    Esterification: this compound.

    Hydrolysis: 3,4,5-Trihydroxycinnamic acid and decanol.

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced derivatives of this compound.

Mechanism of Action

The primary mechanism of action of 3,4,5-Trihydroxycinnamic acid decyl ester involves the inhibition of pancreatic lipase, an enzyme crucial for the digestion of dietary fats. By inhibiting this enzyme, the compound reduces the absorption of triglycerides, leading to decreased lipid accumulation and potential weight loss .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-Trihydroxycinnamic acid decyl ester is unique due to its three hydroxyl groups on the cinnamic acid moiety, which enhances its ability to inhibit pancreatic lipase compared to similar compounds with fewer hydroxyl groups .

Properties

IUPAC Name

decyl (E)-3-(3,4,5-trihydroxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O5/c1-2-3-4-5-6-7-8-9-12-24-18(22)11-10-15-13-16(20)19(23)17(21)14-15/h10-11,13-14,20-21,23H,2-9,12H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEKZOWXFBOKOI-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC(=O)C=CC1=CC(=C(C(=C1)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C(=C1)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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